molecular formula C18H15N5OS B2631480 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034388-73-1

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2631480
CAS No.: 2034388-73-1
M. Wt: 349.41
InChI Key: REVQRQHUNUHMEK-UHFFFAOYSA-N
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Description

“N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyridine ring and a benzo[d]thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings including a pyrazole ring, a pyridine ring, and a benzo[d]thiazole ring . Detailed structural characterization would require techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Detailed analysis would require techniques such as UV/Vis spectroscopy, cyclic voltammetry , and NMR spectroscopy .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process: This compound was synthesized through reactions involving specific organic compounds and has been characterized using techniques like NMR, FT-IR, and mass spectroscopy (Senthilkumar, Umarani, & Satheesh, 2021).

Biological Activities

  • Antibacterial and Antifungal Activities: The compound exhibited notable antibacterial and antifungal activities against organisms such as Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, Candida albicans, and Aspergillus niger (Senthilkumar, Umarani, & Satheesh, 2021).
  • Anticancer Potential: Research indicated potential anticancer activity against MDA-MB-231 breast cancer cells (Senthilkumar, Umarani, & Satheesh, 2021).
  • Insecticidal Properties: Certain derivatives containing the benzo[d]thiazole moiety showed potent toxic effects and were explored as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Chemical Properties and Transformations

  • Chemical Transformations: Studies have explored various chemical transformations and reactions of related compounds, shedding light on the chemical behavior and potential applications of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide in different contexts (El’chaninov, Aleksandrov, & Stepanov, 2018).

Applications in Imaging and Diagnostics

  • PET Imaging Agent: A derivative of this compound was synthesized as a potential PET (Positron Emission Tomography) imaging agent for imaging the IRAK4 enzyme in neuroinflammation, indicating its potential use in medical diagnostics (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, structure, reactivity, mechanism of action, and safety. Additionally, its potential applications in various fields could be explored .

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-11-13(10-21-23)15-8-12(6-7-19-15)9-20-17(24)18-22-14-4-2-3-5-16(14)25-18/h2-8,10-11H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVQRQHUNUHMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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